(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a bromine and fluorine-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of a bromofluorophenyl derivative with a cyclopropane carboxylic acid precursor under specific conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols.
Scientific Research Applications
(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the cyclopropane ring.
2-Bromo-4-fluorophenylacetonitrile: Contains similar substituents but has a different functional group.
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: Shares the bromine and fluorine substituents but has a different core structure.
Uniqueness
The uniqueness of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid lies in its cyclopropane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8BrFO2 |
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Molecular Weight |
259.07 g/mol |
IUPAC Name |
(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 |
InChI Key |
UGCIWWFJQQRKOR-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Br)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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